molecular formula C20H18N4O5 B2565524 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide CAS No. 1257553-57-3

2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide

Cat. No.: B2565524
CAS No.: 1257553-57-3
M. Wt: 394.387
InChI Key: CZVOVWZEJVDWND-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide is a complex organic compound that features a benzodioxole moiety linked to an acetamide group through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Linking the Pyridazinyl and Pyridinyl Groups: The pyridazinyl and pyridinyl groups are introduced through nucleophilic substitution reactions, often using halogenated derivatives and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The pyridazinyl and pyridinyl groups may enhance binding affinity and specificity, leading to targeted effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)ethanamine: A simpler analog with similar structural features.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another related compound with a carboxylic acid group.

Uniqueness

2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]oxy}ethyl)acetamide stands out due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity enhances its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c25-19(12-27-14-4-6-17-18(11-14)29-13-28-17)22-9-10-26-20-7-5-16(23-24-20)15-3-1-2-8-21-15/h1-8,11H,9-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVOVWZEJVDWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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